molecular formula C18H21N3O6S3 B1225808 2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide

2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide

Cat. No.: B1225808
M. Wt: 471.6 g/mol
InChI Key: XSUAVPPTKHUTDX-UHFFFAOYSA-N
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Description

. These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group. Al-6629 has been studied for its potential use as a carbonic anhydrase inhibitor, which could have applications in the treatment of conditions such as glaucoma .

Preparation Methods

The synthesis of Al-6629 involves multiple steps, starting with the preparation of the thieno[3,2-E]-1,2-thiazine core. This core is then functionalized with a sulfonamide group, a methoxyphenyl group, and a morpholinyl group. The specific reaction conditions and reagents used in each step can vary, but common methods include the use of sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

Al-6629 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Mechanism of Action

Al-6629 exerts its effects by inhibiting the enzyme carbonic anhydrase. This enzyme is involved in the regulation of fluid secretion and pH balance in various tissues. By binding to the active site of carbonic anhydrase, Al-6629 prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can reduce fluid secretion in the eye, making it useful in the treatment of glaucoma .

Comparison with Similar Compounds

Al-6629 is similar to other carbonic anhydrase inhibitors, such as acetazolamide and dorzolamide. it has unique structural features, such as the thieno[3,2-E]-1,2-thiazine core and the combination of methoxyphenyl and morpholinyl groups, which may contribute to its specific binding affinity and selectivity for different carbonic anhydrase isozymes . Other similar compounds include:

Properties

Molecular Formula

C18H21N3O6S3

Molecular Weight

471.6 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C18H21N3O6S3/c1-26-16-4-2-3-14(11-16)21-15(12-20-5-7-27-8-6-20)9-13-10-17(29(19,22)23)28-18(13)30(21,24)25/h2-4,9-11H,5-8,12H2,1H3,(H2,19,22,23)

InChI Key

XSUAVPPTKHUTDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N)CN4CCOCC4

Synonyms

2-(3-methoxyphenyl)-3-(4-morpholinylmethyl)-2H-thieno(3.2-e)-1,2-thiazine-6-sulfonamide 1,1-dioxide
AL 6629
AL-6629
AL6629

Origin of Product

United States

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